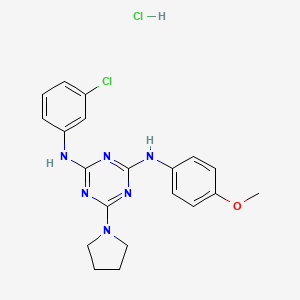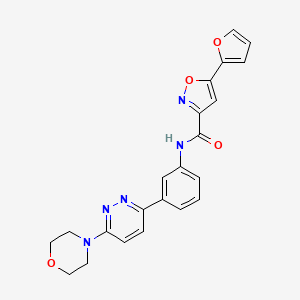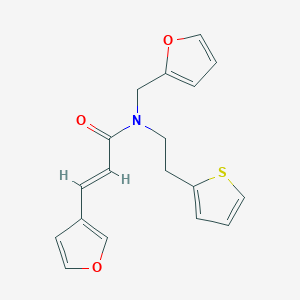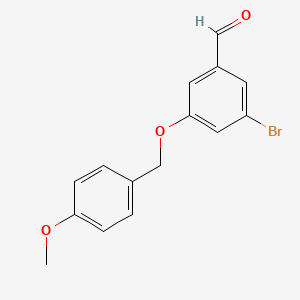![molecular formula C24H15ClF3N5O2 B2714413 N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-51-7](/img/no-structure.png)
N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound. It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound, like other triazoles, contains a five-membered aromatic azole chain. Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .科学的研究の応用
Synthesis of Heterocyclic Compounds
One significant area of research involves the synthesis of complex heterocyclic compounds, which are crucial for the development of new pharmaceuticals. Studies have demonstrated various synthetic pathways to create derivatives of triazoloquinazoline and other quinazoline analogs, which are known for their wide range of biological activities. For instance, a study by Chernyshev et al. (2014) showcased the synthesis of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, providing a method for creating polycondensed heterocycles through reaction with chlorocarboxylic acid chlorides Chernyshev et al., 2014.
Biological Activities
Compounds structurally related to N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide have been investigated for their biological activities. Kim et al. (1996) explored derivatives of the triazoloquinazoline adenosine antagonist CGS15943, finding selectivity for the human A3 receptor subtype, which is significant for developing treatments for various diseases, including cardiovascular diseases and cancer Kim et al., 1996.
Methodological Innovations
Research also includes methodological advancements in the synthesis of heterocyclic compounds. For example, Al-Salahi (2010) reported on the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines, illustrating novel pathways for creating derivatives with potential pharmacological applications Al-Salahi, 2010.
Antimicrobial Activity
Gineinah (2001) synthesized 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating triazolo[4,3-c]quinazoline derivatives, tested for their antibacterial activities. Some compounds exhibited good potency, indicating the potential for developing new antimicrobial agents Gineinah, 2001.
作用機序
Target of Action
Compounds with a 1,2,3-triazole core, like this one, have been found to interact with a wide range of biological targets .
Mode of Action
It’s known that 1,2,3-triazoles can interact with their targets in a variety of ways, often involving the formation of hydrogen bonds .
Biochemical Pathways
1,2,3-triazoles are known to be involved in a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The presence of a trifluoromethyl group in similar compounds has been shown to significantly improve the physicochemical and pharmacological properties of the parent molecules .
Result of Action
Compounds with a 1,2,3-triazole core have been found to exhibit a broad spectrum of pharmaceutical activity .
Action Environment
The stability of 1,2,3-triazoles is generally high, suggesting they may be resistant to various environmental conditions .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 2-chlorobenzylamine with 3-(trifluoromethyl)benzoyl chloride to form an intermediate, which is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole and 6-chloro-8-nitroquinazoline to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "3-(trifluoromethyl)benzoyl chloride", "2-amino-4,5-dihydro-1,2,3-triazole", "6-chloro-8-nitroquinazoline" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with triethylamine and 3-(trifluoromethyl)benzoyl chloride in dichloromethane to form the intermediate 2-chlorobenzyl 3-(trifluoromethyl)benzoate.", "Step 2: The intermediate from step 1 is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole in the presence of triethylamine and dichloromethane to form the intermediate N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid.", "Step 3: The intermediate from step 2 is then reacted with 6-chloro-8-nitroquinazoline in the presence of triethylamine and dichloromethane to yield the final product N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] } | |
CAS番号 |
1031650-51-7 |
分子式 |
C24H15ClF3N5O2 |
分子量 |
497.86 |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-5-oxo-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H15ClF3N5O2/c25-18-7-2-1-4-15(18)12-29-22(34)14-8-9-17-19(11-14)33-21(30-23(17)35)20(31-32-33)13-5-3-6-16(10-13)24(26,27)28/h1-11,32H,12H2,(H,29,34) |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B2714330.png)
![2-(4-Isopropylphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2714331.png)

![2-Pyridin-3-yl-1-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714333.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(naphthalen-1-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2714337.png)
![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2714341.png)

![Propyl[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B2714345.png)

![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2714348.png)
![N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714349.png)


